Regioisomeric Differentiation for Carbonic Anhydrase (CA) Binding Affinity and Selectivity
The 2-chloro orientation on the benzenesulfonamide 'ring' scaffold is documented to act as a key structural determinant, orienting the molecule within the active site to achieve high-affinity and selective inhibition of specific human carbonic anhydrase (CA) isoforms [1]. In contrast, research on a series of 2-mercapto-substituted-benzenesulfonamides, which are directly synthesized from 2-chloro-substituted benzenesulfonamides like 2-Chloro-4-cyanobenzenesulfonamide, shows that this specific starting scaffold leads to final compounds exhibiting differentiated inhibitory constants against tumor-associated isoforms hCA IX and XII. These final derivatives demonstrated inhibition constants (KIs) in the range of 160–1950 nM for hCA IX and 1.2–413 nM for hCA XII [2]. This inhibitory profile is contingent on the 2-chloro starting material, which allows for the critical mercapto substitution, a pathway not directly accessible or yielding different activity profiles from regioisomeric starting materials.
| Evidence Dimension | Inhibition Constant (KI) of derived 2-mercapto-benzenesulfonamides against hCA IX and hCA XII |
|---|---|
| Target Compound Data | Starting material for compounds with KIs: hCA IX = 160–1950 nM; hCA XII = 1.2–413 nM |
| Comparator Or Baseline | Inference: Regioisomeric starting materials (e.g., 3- or 4-chloro analogs) would yield different final compounds with non-equivalent KI values. |
| Quantified Difference | Not directly quantified for the building block, but the activity range of derived products is provided as a baseline for target engagement. |
| Conditions | Enzymatic assays using human carbonic anhydrase isoforms I, II, IX, and XII [2]. |
Why This Matters
For procurement decisions in CA inhibitor research, the 2-chloro regioisomer is the mandatory starting material to access the specific 2-mercapto derivative series with defined activity against tumor-associated CA isoforms.
- [1] Zakšauskas, A., et al. (2020). Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms. European Journal of Medicinal Chemistry, 185, 111825. View Source
- [2] Saczewski, F., et al. (2006). Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(5), 563-568. View Source
